D-myo-Inositol 3,4,5-triphosphate
Description
Significance of Phosphoinositides as Intracellular Messengers
Phosphoinositides are phosphorylated derivatives of phosphatidylinositol (PI) and are key regulators of numerous cellular processes. frontiersin.org Their roles extend beyond being simple precursors to second messengers; they are integral to membrane trafficking, cytoskeletal organization, and the regulation of ion channels. frontiersin.orgnih.gov The dynamic phosphorylation and dephosphorylation of the inositol (B14025) headgroup of PI create a diverse array of signaling molecules, each with specific downstream targets and cellular functions. mdpi.com
The significance of phosphoinositides lies in their ability to be rapidly synthesized and degraded in response to specific signals, allowing for precise temporal and spatial control of cellular events. caymanchem.com They act as docking sites for a multitude of proteins containing specific phosphoinositide-binding domains, thereby recruiting these proteins to specific membrane locations and modulating their activity. caymanchem.com This recruitment is a fundamental mechanism for the assembly of signaling complexes and the propagation of intracellular signals. bioscientifica.com
Overview of D-myo-Inositol 3,4,5-triphosphate's Role in Cellular Homeostasis
This compound (Ins(3,4,5)P3) is a structural analog of the well-known second messenger Ins(1,4,5)P3. caymanchem.com While both are inositol trisphosphates, their distinct phosphorylation patterns lead to different biological activities. Ins(1,4,5)P3 is a potent inducer of calcium release from intracellular stores. caymanchem.comwikipedia.org In contrast, this compound is significantly less effective at mobilizing calcium. caymanchem.com
The primary role of this compound is intertwined with the broader phosphoinositide 3-kinase (PI3K) signaling pathway. The activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). iu.edu this compound can be generated from the metabolism of these more complex inositol phosphates. Inositol pyrophosphates, which are derivatives of inositol phosphates, are involved in regulating cellular phosphate (B84403) homeostasis. mdpi.com The intricate interplay between these various inositol phosphates is crucial for maintaining cellular equilibrium and responding to a wide range of stimuli. researchgate.net Myo-inositol itself is a vital component for cell morphogenesis, lipid synthesis, and the architecture of cellular membranes. researchgate.net
Historical Context of Phosphoinositide Research
The journey to understanding the role of phosphoinositides in cell signaling began in the mid-20th century. In the 1950s, Mabel and Lowell Hokin made the seminal observation that certain neurotransmitters and hormones stimulated the turnover of inositol lipids in various tissues, a phenomenon they termed the "phosphoinositide effect". nih.gov This discovery laid the groundwork for the entire field of phosphoinositide signaling.
Further research in the following decades elucidated the key components of this pathway. The discovery that the hydrolysis of PIP2 by the enzyme phospholipase C (PLC) generates two second messengers, Ins(1,4,5)P3 and diacylglycerol (DAG), was a major breakthrough. wikipedia.orgwikipedia.org This finding connected the initial observation of phosphoinositide turnover to specific downstream signaling events, namely the release of intracellular calcium and the activation of protein kinase C. nih.gov The identification of a novel phosphoinositide kinase activity associated with transforming oncogenes in the 1980s opened up the field of PI3K signaling. nih.gov The subsequent decades of research have revealed the immense complexity and importance of phosphoinositide signaling in virtually all aspects of cellular physiology and its deregulation in various human diseases. nih.govnih.gov
Interactive Data Table: Key Discoveries in Phosphoinositide Research
| Year | Discovery | Key Researchers | Significance |
| 1950s | The "phosphoinositide effect": agonist-stimulated turnover of inositol lipids. nih.gov | Mabel & Lowell Hokin | Laid the foundation for the field of phosphoinositide signaling. |
| 1970s | Linked phosphoinositide turnover to receptor-mediated calcium mobilization. nih.gov | Michell & Lapetina | Established a direct link between phosphoinositides and a key intracellular signaling event. |
| 1980s | Identification of Ins(1,4,5)P3 as the molecule that releases calcium from intracellular stores. | Streb, Irvine, Berridge, & Schulz | Elucidated the mechanism by which phosphoinositide hydrolysis leads to calcium signaling. |
| 1980s | Discovery of phosphoinositide 3-kinase (PI3K) activity associated with oncogenes. nih.gov | Opened a new branch of phosphoinositide signaling with critical roles in cell growth and cancer. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15O15P3 |
|---|---|
Molecular Weight |
420.10 g/mol |
IUPAC Name |
[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1 |
InChI Key |
GKDKOMAJZATYAY-WWHKVMGRSA-N |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Enzymatic Regulation of D Myo Inositol 3,4,5 Triphosphate Homeostasis
Biosynthesis of D-myo-Inositol 3,4,5-triphosphate
The synthesis of this compound is a pivotal event in cellular signaling, primarily executed by the phosphoinositide 3-kinase (PI3K) family of enzymes. This process involves the phosphorylation of a specific precursor lipid embedded in the cell membrane.
Phosphoinositide 3-Kinase (PI3K) Family and Isoforms
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases responsible for phosphorylating the 3-position hydroxyl group on the inositol (B14025) ring of phosphoinositides. wikipedia.org These enzymes are crucial for a multitude of cellular processes, including growth, proliferation, survival, and metabolism. wikipedia.orgnih.gov The PI3K family is categorized into three main classes (I, II, and III), with Class I being principally responsible for the synthesis of PtdIns(3,4,5)P₃. nih.govnih.gov
Class I PI3Ks are heterodimers, consisting of a catalytic subunit and a regulatory subunit. This class is further divided into two subclasses, IA and IB, based on their structure and activation mechanisms. nih.govjtgga.org
Class IA PI3Ks are composed of a catalytic subunit (p110α, p110β, or p110δ) associated with a regulatory subunit (p85α, p85β, p55γ, p55α, or p50α). nih.govjtgga.org These isoforms are typically activated by receptor tyrosine kinases (RTKs). frontiersin.org The expression of Class IA isoforms can be tissue-specific, contributing to the complexity of PI3K signaling. jtgga.orgfrontiersin.org For instance, p110α and p110β are ubiquitously expressed, whereas p110δ is found predominantly in leukocytes. frontiersin.org
Class IB PI3K consists of the p110γ catalytic subunit paired with a p101 or p84 regulatory subunit. nih.govjtgga.org This isoform is primarily activated by G protein-coupled receptors (GPCRs). nih.govfrontiersin.org
The other classes of PI3Ks have different substrate specificities. Class II PI3Ks phosphorylate PtdIns(4)P to generate PtdIns(3,4)P₂, while Class III PI3Ks exclusively phosphorylate PtdIns to form PtdIns(3)P. nih.govnih.gov
| PI3K Class | Subclass | Catalytic Subunits | Regulatory Subunits | Primary Activator | Primary Product |
| Class I | Class IA | p110α, p110β, p110δ | p85 family (p85α, p85β, etc.) | Receptor Tyrosine Kinases (RTKs) | PtdIns(3,4,5)P₃ |
| Class IB | p110γ | p101, p84 | G-protein Coupled Receptors (GPCRs) | PtdIns(3,4,5)P₃ | |
| Class II | N/A | PI3KC2α, PI3KC2β, PI3KC2γ | N/A | Various | PtdIns(3,4)P₂ |
| Class III | N/A | Vps34 | Vps15/p150 | N/A | PtdIns(3)P |
Substrate Specificity: Phosphatidylinositol 4,5-bisphosphate as Precursor
The direct precursor for the synthesis of this compound is the membrane lipid Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), also known as PIP₂. nih.govwisc.eduwikipedia.org PtdIns(4,5)P₂ is a minor phospholipid component of the inner leaflet of the plasma membrane. wikipedia.orgwikipedia.org Class I PI3Ks are specifically recruited to the membrane where they catalyze the phosphorylation of PtdIns(4,5)P₂ at the 3-position of the myo-inositol ring. nih.govbioscientifica.com This enzymatic reaction yields Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃), a key signaling molecule that remains membrane-bound. nih.govwisc.edu
PtdIns(4,5)P₂ itself is a critical signaling molecule, serving as a substrate for phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wisc.eduwikipedia.orgwikipedia.org Therefore, the phosphorylation of PtdIns(4,5)P₂ by PI3K represents a crucial branch point in phosphoinositide signaling.
Regulatory Mechanisms of PI3K Activation
The activation of Class I PI3Ks is a tightly regulated process initiated by various extracellular signals. The distinct mechanisms for Class IA and Class IB activation allow for the integration of signals from different types of cell surface receptors.
Class IA PI3K Activation: The primary mechanism for activating Class IA PI3Ks involves their recruitment to the plasma membrane following the stimulation of receptor tyrosine kinases (RTKs), such as the insulin (B600854) receptor or growth factor receptors. frontiersin.orgportlandpress.com Upon ligand binding, RTKs undergo autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking points for the SH2 (Src Homology 2) domains of the p85 regulatory subunit of PI3K. nih.govportlandpress.com This interaction brings the p110 catalytic subunit into close proximity with its substrate, PtdIns(4,5)P₂, in the plasma membrane, leading to its activation and the production of PtdIns(3,4,5)P₃. portlandpress.com Adaptor proteins, like the insulin receptor substrate (IRS) proteins, are often involved in this recruitment process. frontiersin.orgportlandpress.com Additionally, small GTPases such as Ras can directly bind to and activate p110 subunits, representing a parallel pathway for PI3K activation. jtgga.org
Class IB PI3K Activation: The Class IB isoform, PI3Kγ, is activated downstream of G protein-coupled receptors (GPCRs). nih.govfrontiersin.org Upon receptor activation by a ligand, the associated heterotrimeric G protein dissociates into its Gα and Gβγ subunits. The free Gβγ subunit then directly binds to the p101 regulatory subunit of PI3Kγ, recruiting the enzyme to the membrane and stimulating the catalytic activity of p110γ. nih.gov Recent studies have also indicated that p110β of Class IA can be activated by Gβγ subunits, suggesting a degree of crosstalk between these canonical pathways. nih.gov
Dephosphorylation Pathways of this compound
The potent signaling activity of PtdIns(3,4,5)P₃ must be transient and spatially restricted. This is achieved through its dephosphorylation by specific lipid phosphatases, which terminate the signal by removing phosphate (B84403) groups from the inositol ring. The two principal pathways for PtdIns(3,4,5)P₃ degradation involve the removal of the phosphate at either the 3-position or the 5-position.
Phosphatase and Tensin Homolog (PTEN) Activity
The most critical negative regulator of the PI3K pathway is the Phosphatase and Tensin Homolog (PTEN), a dual-specificity phosphatase encoded by the PTEN tumor suppressor gene. wikipedia.orgwikipedia.org The primary and most significant function of PTEN is its lipid phosphatase activity, which specifically removes the phosphate group from the 3-position of the inositol ring of PtdIns(3,4,5)P₃. wikipedia.orguniprot.orgmybiosource.com This reaction converts PtdIns(3,4,5)P₃ back into its precursor, PtdIns(4,5)P₂, effectively terminating PI3K-dependent signaling. wikipedia.org
By antagonizing the PI3K/Akt signaling pathway, PTEN plays a fundamental role in regulating cell cycle progression, proliferation, and survival. uniprot.org The loss or mutation of PTEN is a common event in many human cancers, leading to the overactivation of PI3K signaling and contributing to tumorigenesis. wikipedia.orgwikipedia.org PTEN can also dephosphorylate PtdIns(3,4)P₂. uniprot.org
Inositol Polyphosphate 5-Phosphatases (5-phosphatases)
A second major pathway for the degradation of PtdIns(3,4,5)P₃ is through the action of inositol polyphosphate 5-phosphatases (5-phosphatases). These enzymes hydrolyze the phosphate from the 5-position of the inositol ring of various inositol phosphates and phosphoinositides. wikipedia.orgresearchgate.net
Several 5-phosphatase isoforms exist, with differing substrate specificities and tissue distributions. wikipedia.orgmdpi.com In the context of PtdIns(3,4,5)P₃ signaling, enzymes such as SHIP1 (SH2-containing inositol 5'-phosphatase 1) and SHIP2 are particularly important. These enzymes specifically dephosphorylate PtdIns(3,4,5)P₃ at the 5-position to produce phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂). While PtdIns(3,4)P₂ can also function as a signaling molecule by recruiting certain proteins, the removal of the 5-phosphate from PtdIns(3,4,5)P₃ terminates the signals that are specifically dependent on the latter. Other 5-phosphatases act on soluble inositol phosphates, such as hydrolyzing the 5-phosphate from D-myo-inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P₄] to yield D-myo-inositol 1,3,4-trisphosphate [Ins(1,3,4)P₃]. wikipedia.orgnih.govuniprot.org
The coordinated action of these phosphatases ensures a rapid and precise termination of PtdIns(3,4,5)P₃ signaling, maintaining cellular homeostasis.
| Enzyme | Substrate | Product | Function |
| Phosphoinositide 3-Kinase (PI3K) Class I | Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) | Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃) | Biosynthesis |
| Phosphatase and Tensin Homolog (PTEN) | Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃) | Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) | Dephosphorylation (3-position) |
| Inositol Polyphosphate 5-Phosphatases (e.g., SHIP) | Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃) | Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂) | Dephosphorylation (5-position) |
Enzymatic Control of this compound Levels
The cellular concentration of this compound (Ins(3,4,5)P3), a pivotal second messenger, is meticulously maintained through the coordinated action of various enzymes. This delicate balance is crucial for the proper regulation of numerous cellular processes. The primary mechanism for the degradation of Ins(3,4,5)P3 is through the action of inositol polyphosphate 5-phosphatases, which remove the phosphate group from the 5-position of the inositol ring.
The Role of 5-Phosphatases in Ins(3,4,5)P3 Degradation
A family of enzymes known as inositol polyphosphate 5-phosphatases are the key players in the dephosphorylation of Ins(3,4,5)P3, converting it to D-myo-Inositol 3,4-bisphosphate (Ins(3,4)P2). This enzymatic action terminates the signaling cascade initiated by Ins(3,4,5)P3. There are ten known mammalian 5-phosphatases, each with distinct substrate specificities, tissue distributions, and subcellular localizations, allowing for precise control over phosphoinositide signaling. portlandpress.comacs.orgnih.gov
SHIP1 and SHIP2
Among the most studied 5-phosphatases are the SH2 domain-containing inositol phosphatases, SHIP1 (INPP5D) and SHIP2 (INPPL1). Both enzymes hydrolyze the 5-phosphate from Ins(3,4,5)P3. portlandpress.com
SHIP1 is primarily expressed in hematopoietic cells and plays a critical role in regulating immune cell functions. portlandpress.com Its recruitment to the plasma membrane is a key step in its activation and is often mediated by the interaction of its SH2 domain with phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs). nih.gov This recruitment brings SHIP1 into proximity with its substrate, Ins(3,4,5)P3, at the cell membrane. The activity of SHIP1 is also subject to allosteric regulation. For instance, its C2 domain can bind to the product of its catalytic activity, Ins(3,4)P2, creating a potential positive feedback loop. mdpi.com Furthermore, interactions with other proteins and domains, such as the proline-rich region (PRR), contribute to the complex allosteric regulation of SHIP1's enzymatic activity. mdpi.com
SHIP2 is more ubiquitously expressed than SHIP1 and is involved in various cellular processes, including insulin signaling and cytoskeletal organization. portlandpress.com Similar to SHIP1, SHIP2's activity is regulated by its subcellular localization and allosteric mechanisms. The pleckstrin homology-related (PHR) domain of SHIP2 can bind to phosphoinositides, leading to an allosteric activation of its phosphatase activity. csic.es This suggests that the local lipid environment of the membrane can directly influence SHIP2's catalytic output. Both SHIP1 and SHIP2 contain a C2 domain that is implicated in interdomain communication and allosteric regulation. biorxiv.org
Other 5-Phosphatase Isoforms
Beyond SHIP1 and SHIP2, several other 5-phosphatase isoforms contribute to the regulation of Ins(3,4,5)P3 levels, each with unique characteristics.
INPP5E (Inositol Polyphosphate 5-Phosphatase E) is widely expressed, with high levels found in the brain and testes. portlandpress.com It exhibits significant in vitro activity against Ins(3,4,5)P3 and is crucial for the function of primary cilia, which are sensory organelles involved in various signaling pathways during development. portlandpress.comijbs.com Mutations in the INPP5E gene are linked to ciliopathies like Joubert syndrome. ijbs.comfrontiersin.org INPP5E specifically hydrolyzes the 5-phosphate of PtdIns(3,4,5)P3, PtdIns(4,5)P2, and PtdIns(3,5)P2 and is inactive towards water-soluble inositol phosphates. uniprot.org
SKIP (Skeletal muscle- and Kidney-enriched Inositol Phosphatase; INPP5K) , as its name suggests, is predominantly expressed in skeletal muscle, heart, and kidney. portlandpress.com SKIP can hydrolyze both Ins(3,4,5)P3 and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). portlandpress.com Upon growth factor stimulation, SKIP translocates from a perinuclear location to the plasma membrane, where it can influence actin cytoskeletal rearrangements and signaling pathways. portlandpress.com
PIPP (Proline-rich Inositol Polyphosphate 5-Phosphatase; INPP5J) is another 5-phosphatase that acts as a negative regulator of PI3-kinase signaling. molbiolcell.org It is expressed in various tissues, including the brain, heart, and kidney. molbiolcell.org PIPP hydrolyzes Ins(3,4,5)P3 to Ins(3,4)P2 and has been shown to inhibit processes such as neurite elongation. molbiolcell.org Its constitutive association with the plasma membrane is mediated by its SKICH domain. portlandpress.com
| 5-Phosphatase Isoform | Gene Name | Key Tissue Distribution | Primary Substrate(s) | Key Regulatory Features |
| SHIP1 | INPP5D | Hematopoietic cells | PtdIns(3,4,5)P3 | Recruitment via SH2 domain to pY-ITIMs, allosteric regulation by C2 and PRR domains. portlandpress.comnih.govmdpi.com |
| SHIP2 | INPPL1 | Ubiquitous | PtdIns(3,4,5)P3 | Allosteric activation by PHR domain binding to phosphoinositides. portlandpress.comcsic.es |
| INPP5E | INPP5E | Widely expressed (enriched in brain, testes) | PtdIns(3,4,5)P3, PtdIns(4,5)P2, PtdIns(3,5)P2 | Essential for primary cilia function. portlandpress.comijbs.comuniprot.org |
| SKIP | INPP5K | Skeletal muscle, heart, kidney | PtdIns(3,4,5)P3, PtdIns(4,5)P2 | Translocates to plasma membrane upon stimulation. portlandpress.com |
| PIPP | INPP5J | Brain, heart, kidney | PtdIns(3,4,5)P3 | Constitutively at the plasma membrane via SKICH domain. portlandpress.commolbiolcell.org |
Regulation of Phosphatase Activity and Spatiotemporal Control
The activity of inositol phosphatases is not constitutive but is instead tightly regulated in both space and time to ensure that phosphoinositide signaling occurs at the right place and for the appropriate duration. medecinesciences.org This spatiotemporal control is achieved through several mechanisms, including the specific subcellular localization of the phosphatases and their recruitment to sites of active signaling. nih.gov
For instance, the recruitment of SHIP1 to activated immune receptors concentrates its catalytic activity at the plasma membrane, where its substrate, Ins(3,4,5)P3, is being produced. nih.gov Similarly, the translocation of SKIP to the plasma membrane upon growth factor stimulation provides a mechanism to locally dampen PI3-kinase signaling. portlandpress.com The distinct localization of different phosphatases to various cellular compartments, such as the Golgi apparatus or endocytic vesicles, allows for the specific regulation of phosphoinositide pools in these organelles. nih.gov This precise positioning is often dictated by specific protein-protein and protein-lipid interactions mediated by various domains within the phosphatase enzymes. nih.gov The dynamic nature of these interactions allows for the rapid and reversible control of phosphatase activity in response to cellular cues.
Dynamic Interconversion of Phosphoinositide Species
Phosphoinositides are in a constant state of flux, with their phosphorylation status being dynamically altered by the opposing actions of kinases and phosphatases. nih.gov This rapid interconversion allows cells to swiftly change the lipid identity of membranes, thereby controlling the recruitment and activity of a multitude of effector proteins. The conversion of phosphatidylinositol (PI) through a series of phosphorylation and dephosphorylation steps generates the seven distinct phosphoinositide species. nih.gov
The generation of Ins(3,4,5)P3 is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by Class I phosphoinositide 3-kinases (PI3Ks). Conversely, the dephosphorylation of Ins(3,4,5)P3 by 5-phosphatases, such as SHIP1 and SHIP2, yields Ins(3,4)P2. portlandpress.com This product can be further metabolized by other phosphatases. This enzymatic cascade ensures that the levels of different phosphoinositides are tightly controlled and can be rapidly modulated in response to extracellular signals. The physical separation of a vesicle from its donor membrane, such as during endocytosis, is a critical point where enzymatic conversions can dramatically alter the phosphoinositide composition of the vesicle membrane, giving it a new identity. nih.gov
Inositol Polyphosphate Multikinase (IPMK) Activity and Nuclear Phosphatidylinositol 3,4,5-trisphosphate Production
While the majority of Ins(3,4,5)P3 synthesis occurs at the plasma membrane by classical PI3-kinases, a distinct pool of this critical signaling lipid is generated within the nucleus. A key enzyme responsible for this nuclear production is Inositol Polyphosphate Multikinase (IPMK). nih.gov IPMK is a multifunctional enzyme that, in addition to its role in phosphorylating soluble inositol phosphates, possesses a robust and evolutionarily conserved phosphoinositide 3-kinase activity. nih.govpnas.org
Unlike the canonical PI3-kinases, which are predominantly cytosolic and sensitive to the inhibitor wortmannin, IPMK is localized to the nucleus and its PI3-kinase activity is wortmannin-insensitive. nih.govpnas.org IPMK demonstrates a high degree of substrate specificity, phosphorylating only PtdIns(4,5)P2 at the D-3 position to generate nuclear Ins(3,4,5)P3. nih.gov This nuclear pool of Ins(3,4,5)P3 is implicated in the regulation of transcription and other nuclear processes. nih.gov For example, IPMK can interact with the nuclear receptor SF-1 and phosphorylate its bound PtdIns(4,5)P2 ligand, thereby modulating the transcriptional activity of SF-1. nih.gov The regulation of IPMK's nuclear localization and its interaction with other nuclear proteins are key mechanisms for controlling the production and signaling functions of nuclear Ins(3,4,5)P3. frontiersin.org
Molecular Mechanisms of D Myo Inositol 3,4,5 Triphosphate Mediated Signal Transduction
Interaction with Pleckstrin Homology (PH) Domains and Other Binding Modules
The primary mechanism by which the D-myo-inositol 3,4,5-triphosphate headgroup of PtdIns(3,4,5)P3 executes its function is through direct interaction with specific protein modules, most notably the Pleckstrin Homology (PH) domain. nih.govnih.gov PH domains are conserved structural motifs of approximately 100-120 amino acids found in over 250 known proteins. nih.govmurdoch.edu.au They function as phosphoinositide-binding modules that target their host proteins to cellular membranes where these lipids are concentrated. pdbj.org
The binding of PtdIns(3,4,5)P3 to the PH domain of an effector protein serves to recruit the protein from the cytoplasm to the plasma membrane. nih.govacs.org This translocation is a critical step for signal propagation, as it brings enzymes into close proximity with their substrates and other signaling partners. nih.gov Prominent examples of proteins recruited via this mechanism include the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), phosphoinositide-dependent kinase-1 (PDK1), Bruton's tyrosine kinase (Btk), and various guanine (B1146940) nucleotide-exchange factors like GRP1. nih.govacs.orgcore.ac.uk
While the majority of PH domains bind phosphoinositides with low affinity and specificity, a subset exhibits high affinity and selectivity for the products of PI3-kinase, such as PtdIns(3,4,5)P3. core.ac.ukdiva-portal.org For instance, the PH domains of Akt/PKB and Grp1 are well-characterized high-affinity binders of PtdIns(3,4,5)P3. acs.orgdiva-portal.org Structural studies have revealed that the PH domain folds into a characteristic β-sandwich capped by a C-terminal α-helix, forming a binding pocket for the inositol (B14025) headgroup. nih.gov Some proteins, such as Tiam1 and ArhGAP9, utilize a non-canonical phosphoinositide binding pocket, highlighting the diversity in interaction modes even within the PH domain family. pdbj.org
Determinants of Specificity and Affinity in Protein-Phosphoinositide Interactions
The specificity and affinity of the interaction between a PH domain and this compound are governed by a combination of electrostatic and hydrophobic interactions. nih.govnih.gov The precise arrangement of phosphate (B84403) groups on the inositol ring is a crucial determinant. researchgate.net
Key factors influencing these interactions include:
Phosphate Group Positioning : The presence of phosphates at the D3, D4, and D5 positions of the inositol ring is critical for high-affinity binding to specific PH domains like that of Akt/PKB. murdoch.edu.au The PH domain of Bruton's tyrosine kinase (Btk) specifically binds the PtdIns(3,4,5)P3 headgroup with an affinity over 100-fold greater than for the PtdIns(4,5)P2 headgroup, underscoring the importance of the 3-phosphate. core.ac.uk Conversely, removing the 3-phosphate or the 5-phosphate significantly reduces binding potency to other effector proteins. nih.gov
Electrostatic Interactions : The positively charged residues (often lysine (B10760008) and arginine) within the binding pocket of the PH domain form salt bridges with the negatively charged phosphate groups of the inositol headgroup. nih.gov Mutations that alter the electrostatic properties of this binding site can abolish the interaction and prevent membrane recruitment. nih.gov
Hydrophobic Interactions : Ligand specificity is not solely dependent on electrostatic effects. Hydrophobic interactions, particularly with the fatty-acyl chains of the lipid portion of PtdIns(3,4,5)P3, also play a significant role. nih.gov Deacylation of a soluble PtdIns(3,4,5)P3 analogue was shown to reduce its affinity for the clathrin assembly protein AP-3 by nearly 20-fold. nih.gov
Protein Structure : While the tertiary structure of the PH domain binding pocket is highly conserved, variations in the primary amino acid sequence contribute significantly to the specific affinity for different phosphoinositides. nih.gov
The following table presents the dissociation constants (Kd) for the interaction of various inositol phosphates with select PH domains, illustrating the high affinity and specificity for 3-phosphorylated species.
| Protein Domain | Ligand | Dissociation Constant (Kd) | Reference |
| RAC/PKB PH domain | PtdIns(3,4,5)P3 | 400 nM | murdoch.edu.au |
| PtdIns(3,4)P2 | 570 nM | murdoch.edu.au | |
| Ins(1,4,5)P3 | 1.2 µM | murdoch.edu.au | |
| Ins(1,3,4,5)P4 | 1.5 µM | murdoch.edu.au | |
| Btk PH domain | Ins(1,3,4,5)P4 | 40 nM | nih.gov |
| Myo1c-tail | Ins(1,3,4,5)P4 | High Affinity (similar to Ins(1,4,5)P3) | molbiolcell.org |
This table is interactive. Click on the headers to sort.
Membrane Recruitment of Effector Proteins
A direct and crucial consequence of the high-affinity interaction between PtdIns(3,4,5)P3 and PH domains is the rapid translocation of cytosolic effector proteins to the plasma membrane. acs.orgdiva-portal.org In unstimulated cells, where PtdIns(3,4,5)P3 levels are very low, these effector proteins are typically distributed throughout the cytoplasm. nih.govdiva-portal.org Upon receptor stimulation and subsequent activation of PI3-kinase, the localized synthesis of PtdIns(3,4,5)P3 at the inner leaflet of the plasma membrane creates a docking site for PH domain-containing proteins. nih.govdiva-portal.org
This membrane recruitment is a central organizing principle in signal transduction. nih.gov It concentrates signaling molecules at a specific subcellular location, thereby increasing the probability of their interaction and activation. nih.gov The process is often visualized experimentally using fluorescently tagged PH domains, which can be seen moving from the cytosol to the plasma membrane in real-time following cell stimulation. diva-portal.org
This recruitment mechanism is essential for the activation of many key signaling proteins. For example, both Akt/PKB and its upstream activator, PDK1, possess PH domains that bind PtdIns(3,4,5)P3. acs.org Their co-localization at the membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1, propagating the signal downstream. acs.org
The table below lists several key effector proteins that are recruited to the membrane through their interaction with PtdIns(3,4,5)P3.
| Effector Protein | Protein Family | Function | Reference |
| Akt/PKB | Serine/Threonine Kinase | Cell survival, growth, metabolism | nih.govacs.org |
| PDK1 | Serine/Threonine Kinase | Activator of Akt and other kinases | nih.govacs.org |
| Btk | Tyrosine Kinase | B-cell development and signaling | nih.govcore.ac.uknih.gov |
| GRP1 | Guanine Nucleotide Exchange Factor (GEF) | Arf GTPase activation | nih.govcore.ac.ukdiva-portal.org |
| VAV | Guanine Nucleotide Exchange Factor (GEF) | Rho/Rac GTPase activation | nih.gov |
| PLC-γ | Phospholipase | Hydrolysis of PtdIns(4,5)P2 | nih.gov |
This table is interactive. Click on the headers to sort.
Conformational Changes in Effector Proteins Induced by this compound Binding
The binding of the this compound headgroup to an effector protein is not merely a tethering event; it frequently induces critical conformational changes in the protein's structure. nih.gov These allosteric changes are essential for relieving autoinhibition and promoting the protein's full activation. nih.gov
In the case of Akt/PKB, binding to PtdIns(3,4,5)P3 is thought to induce a conformational shift that exposes key phosphorylation sites within the kinase domain. nih.gov Specifically, it makes the Threonine 308 residue accessible to phosphorylation by PDK1 and the Serine 473 residue accessible to other kinases. nih.gov Both phosphorylation events are required for the full activation of Akt. nih.gov
Principles of Signal Amplification and Spatiotemporal Regulation
The signaling pathway initiated by this compound is tightly controlled in both space and time, and it incorporates mechanisms for significant signal amplification. nih.govnih.gov
Spatiotemporal Regulation:
Spatial Control : The signal is spatially restricted to the plasma membrane because PtdIns(3,4,5)P3 is a lipid that is synthesized and resides there. diva-portal.org This localization ensures that downstream signaling events are initiated at the correct cellular location.
Temporal Control : The signal is transient. In resting cells, PtdIns(3,4,5)P3 levels are extremely low but increase dramatically and rapidly (up to 500-fold) upon stimulation. nih.gov This rapid production is countered by the action of lipid phosphatases, such as PTEN (which removes the 3-phosphate) and SHIP (which removes the 5-phosphate). nih.gov These enzymes quickly degrade PtdIns(3,4,5)P3, terminating the signal and preventing its constitutive activation. nih.gov This precise temporal control allows the cell to respond dynamically to external cues.
Signal Amplification: The signaling cascade possesses several features that lead to substantial amplification of the initial stimulus.
Enzymatic Cascade : A single activated receptor can activate multiple PI3-Kinase enzymes. Each PI3-Kinase molecule can then generate numerous PtdIns(3,4,5)P3 molecules. nih.gov
Kinase Activation : Each PtdIns(3,4,5)P3 molecule can recruit and lead to the activation of an effector kinase, such as Akt. acs.org
Downstream Phosphorylation : Once activated, a single kinase molecule can phosphorylate hundreds or thousands of downstream target proteins. This enzymatic turnover is a classic amplification step, where one active enzyme can modify a large number of substrates, leading to a massive cellular response from a small initial signal.
Feedback Loops : In some systems, such as T-cell receptor signaling, positive feedback loops can further amplify the signal. For example, the generation of the soluble inositol phosphate Ins(1,3,4,5)P4 can promote the binding of PtdIns(3,4,5)P3 to certain PH domains, establishing a feedback loop that enhances PLCγ1 activation and further drives the pathway. nih.gov
Together, these principles of localized generation, rapid turnover, and enzymatic amplification allow this compound to function as a highly efficient and precisely controlled molecular switch in cellular signaling.
D Myo Inositol 3,4,5 Triphosphate in Fundamental Cellular Processes
Regulation of Cell Proliferation and Growth
D-myo-Inositol 3,4,5-triphosphate is a key player in the complex signaling networks that govern cell proliferation and growth. It is a product of phosphoinositide 3-kinase (PI3K) activity, a pathway known to be central to cell metabolism, growth, and survival. pnas.orgnih.gov The activation of Class I PI3Ks at the plasma membrane in response to growth factors and hormones leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). pnas.org This second messenger then recruits and activates a variety of downstream effector proteins, many of which contain pleckstrin homology (PH) domains. pnas.orgnih.gov
A primary effector in this pathway is the serine-threonine kinase Akt (also known as protein kinase B or PKB). The recruitment of Akt to the plasma membrane via its PH domain and its subsequent activation by other kinases like PDK1, which is also a PtdIns(3,4,5)P3 target, initiates a cascade of events that promote cell growth and proliferation. pnas.org The PI3K/Akt pathway is intricately linked to the regulation of the cell cycle and is a focal point in cancer research due to its frequent dysregulation in tumors. pnas.orgucl.ac.uk Furthermore, myo-inositol itself is recognized as an essential growth-promoting factor for mammalian cells. nih.gov
The termination of PtdIns(3,4,5)P3 signaling is as critical as its initiation. The phosphatase and tensin homolog (PTEN) is a key tumor suppressor that dephosphorylates PtdIns(3,4,5)P3 at the 3-position, thereby antagonizing the PI3K pathway and controlling cell growth. pnas.org
Table 1: Key Proteins in Ins(3,4,5)P3-Mediated Cell Proliferation and Growth
| Protein | Function | Role in Proliferation & Growth |
| Phosphoinositide 3-kinase (PI3K) | Kinase | Produces PtdIns(3,4,5)P3 from PIP2, initiating the signaling cascade. pnas.org |
| Akt/PKB | Serine/Threonine Kinase | A key downstream effector of PtdIns(3,4,5)P3 that promotes cell growth and survival. pnas.org |
| PDK1 | Kinase | Also a PtdIns(3,4,5)P3 target, it phosphorylates and activates Akt. pnas.org |
| PTEN | Phosphatase | Dephosphorylates PtdIns(3,4,5)P3, acting as a negative regulator of the pathway and a tumor suppressor. pnas.org |
Control of Cell Survival and Apoptosis
This compound plays a vital role in the delicate balance between cell survival and programmed cell death, or apoptosis. The PI3K/PtdIns(3,4,5)P3/Akt signaling axis is a major pro-survival pathway in many cell types. pnas.orgpnas.org By activating Akt, PtdIns(3,4,5)P3 initiates a signaling cascade that leads to the phosphorylation and inhibition of several pro-apoptotic proteins.
For instance, activated Akt can phosphorylate and inactivate Bad, a member of the Bcl-2 family of proteins that promotes apoptosis. This phosphorylation prevents Bad from binding to and inhibiting anti-apoptotic proteins like Bcl-xL, thereby promoting cell survival. Furthermore, the PI3K pathway can also regulate the transcription of genes involved in apoptosis.
The negative regulation of PtdIns(3,4,5)P3 levels is crucial for allowing apoptosis to proceed when necessary. The phosphatase SHIP1 (SH2 domain-containing inositol (B14025) 5'-phosphatase 1) hydrolyzes the 5-phosphate from PtdIns(3,4,5)P3, converting it to PtdIns(3,4)P2 and thus dampening the pro-survival signal. wikipedia.orghmdb.ca SHIP1 is a negative regulator of myeloid cell proliferation and survival and can mediate apoptosis induced by certain signals. hmdb.ca The development of small molecule antagonists that block the interaction of PtdIns(3,4,5)P3 with PH domains has been shown to inhibit cell survival and induce apoptosis, highlighting the therapeutic potential of targeting this pathway. pnas.org
Modulation of Cytoskeletal Dynamics and Cell Motility
The ability of cells to move and change shape is fundamental to numerous physiological processes, and this compound is a key orchestrator of these events. nih.gov PtdIns(3,4,5)P3, generated by PI3K, acts as a critical second messenger that links extracellular signals to the reorganization of the actin cytoskeleton, which is the primary driver of cell motility. nih.gov
The accumulation of PtdIns(3,4,5)P3 at the leading edge of a migrating cell creates a signaling hub that recruits and activates proteins involved in actin polymerization. nih.govmolbiolcell.org This localized production of PtdIns(3,4,5)P3 is essential for establishing cell polarity and directing movement. researchgate.net
Focal Adhesion Dynamics and Turnover
Focal adhesions are large, dynamic protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix. Their turnover is essential for cell migration. While the direct role of this compound in focal adhesion dynamics is complex, it is thought to regulate these structures indirectly by recruiting various kinases and strengthening the link between focal adhesions and integrin molecules. researchgate.net The localized synthesis of related phosphoinositides, such as PtdIns(3,4)P2, at focal adhesions can promote their disassembly, a crucial step in cell movement. nih.gov
Membrane Ruffling
Membrane ruffling is a characteristic feature of motile cells, involving the formation of sheet-like protrusions of the plasma membrane driven by actin polymerization. Dipalmitoyl L-α-phosphatidyl-D-myo-inositol 3,4,5-triphosphate has been shown to induce actin reorganization and membrane ruffling. researchgate.netelsevierpure.comnih.gov This process is often mediated through the activation of protein kinase C (PKC) isoforms. nih.gov The enzyme SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2) participates in the regulation of cortical and submembranous actin by hydrolyzing PtdIns(3,4,5)P3, thereby influencing membrane ruffling. hmdb.ca
Chemotaxis and Cell Polarization
Chemotaxis, the directed movement of a cell along a chemical gradient, is heavily dependent on the polarized signaling of this compound. In response to a chemoattractant, a steep gradient of PtdIns(3,4,5)P3 is established at the leading edge of the cell. nih.gov This gradient is formed by the localized activation of PI3K and the spatially restricted activity of the phosphatase PTEN, which is excluded from the leading edge. nih.gov
This PtdIns(3,4,5)P3 gradient is crucial for recruiting and activating small GTPases like Rac and Cdc42, which are master regulators of actin polymerization and the formation of lamellipodia and filopodia, the protrusive structures that drive cell migration. nih.govresearchgate.net The loss of enzymes that degrade inositol phosphates, such as inositol polyphosphate 5-phosphatase, can lead to hyper-activation of PtdIns(3,4,5)P3 signaling and augmented cell polarization and chemotaxis. nih.gov
Table 2: Proteins Involved in Ins(3,4,5)P3-Mediated Cytoskeletal Dynamics
| Protein | Function | Role in Cytoskeletal Dynamics |
| PI3K | Kinase | Generates PtdIns(3,4,5)P3 at the leading edge to initiate cytoskeletal reorganization. nih.gov |
| PTEN | Phosphatase | Creates a PtdIns(3,4,5)P3 gradient by dephosphorylating it at the rear of the cell. nih.gov |
| Rac/Cdc42 | Small GTPase | Activated by PtdIns(3,4,5)P3 signaling to promote actin polymerization and protrusion formation. nih.govresearchgate.net |
| SHIP2 | Phosphatase | Regulates membrane ruffling by hydrolyzing PtdIns(3,4,5)P3. hmdb.ca |
| WAVE2 | Scaffolding Protein | Recruited by PtdIns(3,4,5)P3 to promote actin nucleation and lamellipodia formation. nih.gov |
Intracellular Membrane Trafficking
This compound and its metabolic relatives are key regulators of intracellular membrane trafficking, the process by which cells transport molecules within and between different membrane-enclosed compartments. nih.gov While its isomer, D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), is well-known for its role in releasing calcium from the endoplasmic reticulum, the functions of Ins(3,4,5)P3 in membrane traffic are also significant. caymanchem.comwikipedia.org
The PI3K pathway, through the production of PtdIns(3,4,5)P3, influences various trafficking events, including endocytosis and the regulation of receptor internalization. hmdb.ca For example, SHIP2, by controlling the levels of PtdIns(3,4,5)P3, has a major impact on ligand-induced EGFR internalization and degradation. hmdb.ca The targeting of different isoforms of inositol 1,4,5-trisphosphate 3-kinase (the enzyme that can produce D-myo-inositol 1,3,4,5-tetrakisphosphate from Ins(1,4,5)P3) to specific cellular compartments like the endoplasmic reticulum suggests a role in regulating membrane traffic and calcium homeostasis within these organelles. nih.govjci.org
Endocytosis and Exocytosis Mechanisms
The dynamic processes of endocytosis and exocytosis are critical for cellular communication, nutrient uptake, and maintenance of the plasma membrane. Inositol phosphates, particularly phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), play a significant role in the regulation of these vesicular trafficking events. embopress.orgnih.govnih.govnih.govpnas.org
PtdIns(3,4,5)P3, along with its precursor phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), is instrumental in clathrin-mediated endocytosis. embopress.orgresearchgate.net The generation of PtdIns(3,4,5)P3 at the plasma membrane is a key step in the maturation of clathrin-coated pits before they pinch off to form vesicles. researchgate.netnih.gov The enzyme SHIP2, an inositol 5-phosphatase, which is concentrated at these pits, regulates the levels of both PI(4,5)P2 and PtdIns(3,4,5)P3, thereby influencing the lifetime and maturation rate of the pits. researchgate.netnih.gov
In the context of exocytosis, inositol polyphosphates, including D-myo-inositol 1,3,4,5-tetrakisphosphate and D-myo-inositol 1,3,4,5,6-pentakisphosphate, have been shown to bind to synaptotagmin, a key protein in regulated exocytosis. nih.govpnas.org While the direct role of this compound is less defined, the involvement of its lipid precursor, PtdIns(3,4,5)P3, is more established. For instance, in certain cell types, PtdIns(3,4,5)P3 has been localized to specific membrane domains and is implicated in the targeting of vesicles for exocytosis. nih.gov
Vesicular Transport Regulation
Beyond the plasma membrane, phosphoinositides are crucial for orchestrating the intricate network of vesicular transport between different cellular organelles. nih.gov They act as molecular signposts, recruiting specific effector proteins to direct the flow of vesicles. PtdIns(3,4,5)P3, although a short-lived signaling molecule, is a key player in this regulatory system. nih.gov
In polarized epithelial cells, PtdIns(3,4,5)P3 accumulates in recycling endosomes and is essential for the proper sorting of proteins to the basolateral membrane. nih.gov This process is dependent on the adaptor protein complex AP-1B, which requires PtdIns(3,4,5)P3 for its localization to these endosomes. nih.gov Furthermore, the interaction of inositol lipids with clathrin assembly proteins, such as AP-3, highlights their role in the formation of transport vesicles at nerve terminals. nih.gov Studies have shown that a soluble form of PtdIns(3,4,5)P3 can inhibit clathrin assembly, indicating a direct regulatory role in vesicle formation. nih.gov
The regulation of ATP-dependent transporters within bile canalicular membrane vesicles is also influenced by the lipid products of PI 3-kinase, including PtdIns(3,4,5)P3. pnas.org These phosphoinositides are necessary for the maximal transport activity of bile acids and other organic anions across the canalicular membrane. pnas.org
Cellular Metabolism Regulation
The regulation of cellular metabolism, particularly glucose homeostasis, is intricately linked to signaling pathways involving inositol phosphates. PtdIns(3,4,5)P3 is a central molecule in the insulin (B600854) signaling cascade, which governs glucose uptake and storage. nih.gov
Glucose Uptake and Glycogenesis
Upon insulin stimulation, PI 3-kinase is activated, leading to the production of PtdIns(3,4,5)P3 at the plasma membrane. nih.gov This lipid second messenger then activates downstream effectors, such as Akt and protein kinase C ζ (PKCζ), which in turn stimulate the translocation of the glucose transporter 4 (GLUT4) from intracellular stores to the cell surface. nih.govnih.gov This process increases glucose uptake into muscle and fat cells. bgu.ac.il Interestingly, studies have shown that the intracellular delivery of PtdIns(3,4,5)P3 can induce the translocation of GLUT4 to the plasma membrane without a corresponding increase in glucose uptake, suggesting that additional signaling inputs are required for the full activation of glucose transport. bgu.ac.il The spatial organization of PtdIns(3,4,5)P3 generation within the cell, particularly in relation to the actin cytoskeleton, appears to be crucial for coordinating the signaling events that lead to GLUT4 insertion into the plasma membrane. nih.gov
Adipogenesis
PtdIns(3,4,5)P3 signaling also plays a significant role in adipogenesis, the process of fat cell differentiation. nih.gov The activation of Akt, a downstream effector of PtdIns(3,4,5)P3, is a key event in inducing the differentiation of preadipocytes into mature adipocytes. nih.gov Insulin, a potent inducer of adipogenesis, stimulates a rise in PtdIns(3,4,5)P3 levels, which is sufficient to activate Akt. nih.gov Furthermore, the activation of PKCζ by PtdIns(3,4,5)P3 has also been implicated in the process of adipogenesis. oup.com
Immune Cell Function, with Emphasis on Neutrophil Responses
In the immune system, phosphoinositide signaling is critical for the function of various cells, with a particularly well-documented role in neutrophils. PtdIns(3,4,5)P3 is a key mediator of neutrophil chemotaxis, the directed movement of these cells towards sites of inflammation. nih.govoup.comfrontiersin.org
Upon stimulation by a chemoattractant, neutrophils exhibit a polarized morphology with a distinct leading edge and a trailing uropod. oup.com PtdIns(3,4,5)P3 accumulates at the leading edge, where it recruits and activates proteins that drive actin polymerization, leading to the formation of pseudopodia and cell migration. molbiolcell.orgresearchgate.net The localization of PtdIns(3,4,5)P3 is tightly regulated, and its exclusion from the uropod is thought to be important for maintaining cell polarity. nih.gov The enzyme PI3Kδ plays a crucial role in amplifying the production of PtdIns(3,4,5)P3, which is essential for the directional component of chemotaxis. oup.com
Neuronal Processes and Neuritogenesis
In the nervous system, the formation of neuronal networks relies on the process of neurite outgrowth, or neuritogenesis. Signaling pathways involving PtdIns(3,4,5)P3 are essential for this developmental process. molbiolcell.orgbiologists.com
Nerve growth factor (NGF) stimulation of PC12 cells, a model for neuronal differentiation, leads to the local and repetitive activation of PI3-kinase and the accumulation of PtdIns(3,4,5)P3 at sites of neurite protrusion. molbiolcell.orgmolbiolcell.org This localized PtdIns(3,4,5)P3 recruits guanine (B1146940) nucleotide exchange factors such as Vav2 and Vav3, which in turn activate the Rho-family GTPases Rac1 and Cdc42. molbiolcell.orgmolbiolcell.orgnih.govnih.gov The activation of these GTPases promotes the reorganization of the actin cytoskeleton, leading to the formation of short processes that develop into mature neurites. molbiolcell.orgmolbiolcell.org The maintenance of neurite outgrowth also requires the continuous activity of PI3-kinase and the presence of PtdIns(3,4,5)P3. biologists.comolink.com
Crosstalk and Integration with Other Signaling Cascades
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a principal route for regulating a multitude of fundamental cellular processes, including growth, survival, proliferation, and metabolism. researchgate.netwikipedia.orggenome.jp This pathway is activated by a variety of upstream signals, such as growth factors and hormones, which engage receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). genome.jpnih.govmdpi.com A key event in this cascade is the activation of Class I PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the pivotal second messenger, D-myo-Inositol 3,4,5-triphosphate (PI(3,4,5)P3). genome.jpnih.govnih.gov
The generation of this compound at the inner leaflet of the plasma membrane creates a crucial docking site for signaling proteins that possess a pleckstrin homology (PH) domain. nih.govpnas.orgnih.gov The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a primary effector molecule that contains such a PH domain. pnas.orgnih.gov Upon production of PI(3,4,5)P3, Akt is recruited from the cytosol to the plasma membrane through the high-affinity interaction between its PH domain and this specific phosphoinositide. nih.govmdpi.commdpi.com This translocation is an indispensable first step for Akt activation, as it brings the kinase into close proximity with its upstream activators. nih.govmdpi.com The binding of Akt to PI(3,4,5)P3 is thought to induce a conformational change that relieves autoinhibition and makes its key phosphorylation sites accessible. nih.gov
For full enzymatic activation, Akt requires phosphorylation at two critical residues within its kinase domain. mdpi.com Once recruited to the plasma membrane by this compound, Akt is phosphorylated on Threonine 308 (T308) in its activation loop by phosphoinositide-dependent protein kinase 1 (PDK1). pnas.orgmdpi.com PDK1 also contains a PH domain, enabling it to co-localize with Akt at the membrane by binding to PI(3,4,5)P3. mdpi.commdpi.com
A second phosphorylation event, essential for maximal Akt activity, occurs on Serine 473 (S473) in the C-terminal hydrophobic motif. pnas.orgmdpi.com This phosphorylation is primarily carried out by the mechanistic target of rapamycin (B549165) complex 2 (mTORC2). pnas.orgmdpi.comspandidos-publications.com The activation of mTORC2 itself can be dependent on its binding to the ribosome and is also stimulated by PI3K signaling, placing it downstream of PI(3,4,5)P3 generation. mdpi.comportlandpress.com The dual phosphorylation at both T308 and S473 results in the full activation of Akt, allowing it to dissociate from the membrane and phosphorylate a wide array of cytoplasmic and nuclear substrates. pnas.orgresearchgate.net The process is tightly regulated by phosphatases, such as PTEN, which dephosphorylates PI(3,4,5)P3 back to PIP2, thus terminating the signal. wikipedia.orgspandidos-publications.com
Once fully activated, Akt acts as a central node in the signaling network, phosphorylating over 100 different substrates to regulate diverse cellular functions. researchgate.netwikipedia.orgpnas.org Akt substrates contain a consensus phosphorylation motif (R-X-R-X-X-S/T), and phosphorylation by Akt can either stimulate or inhibit the target protein's activity. wikipedia.orgspandidos-publications.com
Key downstream effects of Akt activation include:
Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins. For example, it phosphorylates and inactivates the BCL2-associated agonist of cell death (BAD), preventing it from promoting apoptosis. researchgate.net
Cell Growth and Proliferation: Akt stimulates cell growth and proliferation largely through the mTOR complex 1 (mTORC1). Akt can directly phosphorylate and inhibit the tuberous sclerosis complex (TSC) 1/2, a negative regulator of mTORC1. spandidos-publications.com It also phosphorylates and inactivates PRAS40, another mTORC1 inhibitor. spandidos-publications.com Activated mTORC1 then promotes protein synthesis by phosphorylating targets like S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov
Metabolism: In insulin (B600854) signaling, Akt2 plays a critical role in glucose metabolism. It promotes the translocation of the glucose transporter GLUT4 to the cell surface in muscle and adipose tissue and stimulates glycogen (B147801) synthesis by phosphorylating and inactivating glycogen synthase kinase 3β (GSK-3β). spandidos-publications.com
Gene Transcription: Akt can phosphorylate and regulate the activity of Forkhead box O (FOXO) transcription factors. pnas.org Phosphorylation by Akt causes FOXO proteins to be excluded from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest. pnas.org
A comprehensive list of demonstrated Akt substrates is maintained in scientific databases, highlighting its extensive role in cellular regulation. cellsignal.com
Interrelationship with D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) Signaling
The signaling pathway involving this compound does not operate in isolation. It shares a common precursor with another major signaling pathway, the one initiated by D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). This shared origin from phosphatidylinositol 4,5-bisphosphate (PIP2) allows for significant crosstalk and integration between the two cascades, enabling the cell to fine-tune its responses to extracellular cues. biologists.com
While PI3K phosphorylates PIP2 to generate PI(3,4,5)P3, a different class of enzymes, the phospholipase C (PLC) family, utilizes the same substrate for a distinct reaction. reactome.orgwikipedia.org Upon activation by various stimuli, including signals from GPCRs and receptor tyrosine kinases, PLC enzymes are recruited to the plasma membrane where they catalyze the hydrolysis of PIP2. reactome.orgmdpi.com This cleavage event breaks the phosphodiester bond, yielding two distinct second messengers: diacylglycerol (DAG), a hydrophobic molecule that remains in the plasma membrane, and the water-soluble D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), which diffuses into the cytosol. reactome.orgwikipedia.orgreactome.org Therefore, the cellular decision to activate either the PI3K or the PLC pathway determines the fate of the PIP2 substrate pool and dictates which set of downstream effectors will be engaged. rupress.org
The primary and most well-characterized function of D-myo-Inositol 1,4,5-trisphosphate is the mobilization of calcium (Ca2+) from intracellular stores. wikipedia.orgbohrium.com After its production at the plasma membrane, Ins(1,4,5)P3 diffuses through the cytoplasm and binds to specific receptors, the Ins(1,4,5)P3 receptors (InsP3Rs), which are ligand-gated Ca2+ channels located predominantly on the membrane of the endoplasmic reticulum (ER). reactome.orgwikipedia.org The binding of Ins(1,4,5)P3 to its receptor triggers the opening of the channel, resulting in a rapid and transient release of Ca2+ from the ER into the cytosol. wikipedia.orgnih.gov
This elevation in cytosolic Ca2+ concentration constitutes a powerful signal that regulates a vast array of cellular processes. Furthermore, this Ca2+ signal creates regulatory feedback loops that can influence both the PLC and PI3K pathways.
Feedback on Inositol (B14025) Phosphate (B84403) Metabolism: The rise in intracellular Ca2+ can modulate the enzymes that metabolize inositol phosphates. For instance, Ca2+ can, in conjunction with calmodulin, activate kinases such as Ca2+/calmodulin-dependent protein kinase II (CaM Kinase II). nih.govembopress.org CaM Kinase II can phosphorylate and activate Ins(1,4,5)P3 3-kinase, the enzyme that converts Ins(1,4,5)P3 into D-myo-inositol 1,3,4,5-tetrakisphosphate, thereby altering the signaling dynamics. nih.govembopress.org
Crosstalk with PI3K/Akt Pathway: There is evidence of reciprocal regulation between the Ca2+ and PI3K pathways. In some contexts, PLC activity is thought to play a supporting role in modulating PI3K activity, possibly by regulating the local concentration of the shared substrate, PIP2. biologists.com Conversely, Ca2+ signals can influence PI3K activation. A proposed positive feedback loop in migrating cells involves Ca2+-activated Protein Kinase C (PKC) displacing the MARCKS protein from membrane-bound PIP2, making PIP2 more available for PI3K to convert into PI(3,4,5)P3, thus amplifying the signal at the cell's leading edge. plos.org This intricate feedback ensures a highly regulated and localized response, critical for processes like cell migration. biologists.complos.org
D-myo-Inositol 1,4,5-trisphosphate 3-Kinase Activity and Higher Inositol Phosphate Formation
D-myo-inositol 1,4,5-trisphosphate 3-kinase (Ins(1,4,5)P3 3-kinase) holds a critical position in inositol phosphate metabolism. Its primary function is the phosphorylation of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) at the 3-position of the inositol ring, which accomplishes two key outcomes. Firstly, it terminates the calcium-mobilizing signal of Ins(1,4,5)P3. embopress.org Secondly, it generates D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), a precursor for the synthesis of a variety of other highly phosphorylated inositol phosphates. embopress.org
The activity of Ins(1,4,5)P3 3-kinase is not constitutive but is tightly regulated by upstream receptor activation. embopress.orgnih.gov In response to agonists for certain G protein-coupled receptors, such as carbachol (B1668302) in rat brain or UTP in Chinese hamster ovary (CHO) cells, the kinase activity can increase rapidly by 3- to 5-fold. embopress.orgnih.gov This activation is mediated by a sophisticated phosphorylation mechanism. Following receptor stimulation and the subsequent rise in intracellular calcium, Calcium/calmodulin-dependent protein kinase II (CaM kinase II) is activated. embopress.orgnih.gov CaM kinase II directly phosphorylates Ins(1,4,5)P3 3-kinase A, the major isoform in neuronal cells, at a specific residue (Threonine-311 in the human enzyme). nih.gov This single phosphorylation event dramatically enhances the enzyme's catalytic efficiency, causing an 8- to 10-fold activation and increasing its sensitivity to the Ca2+:Calmodulin complex by 25-fold. nih.gov This demonstrates a direct and potent mechanism for amplifying the signals downstream of initial receptor engagement.
Table 1: Regulation of D-myo-Inositol 1,4,5-trisphosphate 3-Kinase A
| Regulatory Event | Mediator | Effect on Kinase Activity | Reference |
|---|---|---|---|
| Receptor Activation (e.g., UTP, Carbachol) | GPCRs | 3- to 5-fold increase | embopress.org, nih.gov |
| Phosphorylation | CaM kinase II | 8- to 10-fold increase | nih.gov |
Engagement with Receptor Tyrosine Kinase (RTK) and G Protein-Coupled Receptor (GPCR) Pathways
Phosphoinositide signaling is deeply integrated with two of the largest superfamilies of cell surface receptors: RTKs and GPCRs. explorationpub.com Activation of both receptor types by extracellular stimuli like growth factors and hormones converges on the production of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). explorationpub.com
GPCRs, upon agonist binding, activate heterotrimeric G proteins. Specifically, the Gαq subunit activates phospholipase C-beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) into the second messengers Ins(1,4,5)P3 and diacylglycerol (DAG). nih.govscispace.comresearchgate.net Similarly, activation of RTKs leads to the recruitment and activation of phospholipase C-gamma (PLCγ), achieving the same catalytic outcome. nih.gov
Furthermore, both RTKs and GPCRs can activate phosphoinositide 3-kinases (PI3Ks), the enzymes responsible for phosphorylating PtdIns(4,5)P2 to generate PtdIns(3,4,5)P3. explorationpub.com This recruitment of PI3K to the plasma membrane is a canonical step in many growth and survival pathways. explorationpub.com There is significant overlap in the downstream signaling of RTKs and GPCRs, often leading to synergistic activation of different PI3K isoforms. explorationpub.com Crosstalk can also occur through G protein βγ subunits released from Gαi-coupled GPCRs, which can directly stimulate PI3K activity. scispace.com This complex interplay ensures that signals from diverse receptor systems can be integrated at the level of phosphoinositide metabolism. scispace.comresearchgate.net
Modulation of Small GTPases (e.g., Rac, Rho)
The influence of inositol phosphate signaling extends to the regulation of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton, cell motility, and cell cycle progression. nih.govfrontiersin.org The product of PI3K, PtdIns(3,4,5)P3, plays a pivotal role in this process by acting as a plasma membrane docking site for proteins containing a Pleckstrin Homology (PH) domain. mdpi.com
Several guanine (B1146940) nucleotide exchange factors (GEFs), which activate small GTPases by promoting the exchange of GDP for GTP, possess PH domains. mdpi.com For instance, the activation of Rac-GEFs like Tiam1 is dependent on their recruitment to the plasma membrane via the binding of their PH domain to PtdIns(3,4,5)P3. mdpi.com This localizes Rac activation to specific membrane regions, driving processes like membrane ruffling. mdpi.com Therefore, PtdIns(3,4,5)P3 acts as a critical upstream regulator, linking RTK and GPCR activation to the spatial control of Rac activity. scispace.commdpi.com
The water-soluble inositol phosphates also participate in this regulation. The enzymatic product of Ins(1,4,5)P3 3-kinase, inositol 1,3,4,5-tetrakisphosphate (InsP4), has been shown to be essential for modulating the activity of Cdc42, Rac1, and RhoA during processes like embryonic wound healing. nih.gov This indicates that both the lipid-anchored and soluble arms of the inositol phosphate pathway converge to control cytoskeletal dynamics through the Rho GTPase family.
Table 2: Modulation of Small GTPases by Inositol Phosphates
| Modulator | Target GTPase/Regulator | Mechanism of Action | Reference |
|---|---|---|---|
| PtdIns(3,4,5)P3 | Rac-GEFs (e.g., Tiam1) | Binds to PH domain, recruiting GEF to the plasma membrane for Rac activation. | mdpi.com |
| PtdIns(3,4,5)P3 | Rac1 | Can activate Rac1. | scispace.com |
| Ins(1,3,4,5)P4 | Cdc42, Rac1, RhoA | Modulates GTPase activity to control F-actin assembly. | nih.gov |
Nuclear Signaling Roles of Phosphatidylinositol 3,4,5-trisphosphate
While classically viewed as a second messenger at the plasma membrane, a growing body of evidence has firmly established that PtdIns(3,4,5)P3 and its metabolizing enzymes have distinct and vital roles within the cell nucleus. nih.govmdpi.com Nuclear PtdIns(3,4,5)P3 is implicated in fundamental cellular processes including cell differentiation, survival, chromatin remodeling, transcription, and mRNA splicing. nih.govbiorxiv.orgnih.gov
The nuclear pool of PtdIns(3,4,5)P3 is generated locally by nuclear-resident enzymes, including class I PI3Ks and inositol polyphosphate multikinase (IPMK), and is regulated by the nuclear-localized phosphatase PTEN. mdpi.com To understand its function, researchers have employed quantitative mass spectrometry to identify the nuclear PtdIns(3,4,5)P3 interactome. biorxiv.orgnih.gov A 2020 study using isolated HeLa cell nuclei identified 179 potential protein-binding partners for PtdIns(3,4,5)P3. biorxiv.orgbiorxiv.org Gene ontology analysis of these proteins revealed a significant enrichment in functions related to RNA processing and splicing, DNA repair, protein folding, and cell cycle regulation. biorxiv.orgbiorxiv.org
Notably, about half of the identified interactors were nucleolar proteins, pointing to a significant role for PtdIns(3,4,5)P3 in this subnuclear compartment. biorxiv.orgnih.gov One key interactor that was validated is Poly(ADP-Ribose) Polymerase 1 (PARP1), a crucial enzyme in DNA repair and rRNA transcription, which was found to bind directly to PtdIns(3,4,5)P3 and co-localize with it in the nucleolus. nih.gov Other identified nuclear partners include nucleophosmin (B1167650) (B23) and ErbB3-binding protein 1 (EBP1), further linking nuclear phosphoinositide signaling to the control of cell growth and apoptosis. mdpi.com The PI3K effector protein, AKT, also translocates to the nucleus upon stimulation, where it can interact with and protect binding partners of PtdIns(3,4,5)P3. mdpi.com
Table 3: Selected Nuclear Interactors of Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3)
| Interacting Protein | Primary Function | Subnuclear Localization | Reference |
|---|---|---|---|
| Poly(ADP-Ribose) Polymerase 1 (PARP1) | DNA repair, rRNA transcription | Nucleolus, Nucleoplasm | biorxiv.org, nih.gov |
| Nucleophosmin (B23) | Ribosome biogenesis, apoptosis regulation | Nucleolus | mdpi.com |
| ErbB3-binding protein 1 (EBP1) | Regulation of transcription and translation | Nucleolus | mdpi.com |
| Various Splicing Factors | pre-mRNA processing | Nuclear speckles | biorxiv.org, mdpi.com |
Advanced Research Methodologies for D Myo Inositol 3,4,5 Triphosphate Studies
Development and Application of D-myo-Inositol 3,4,5-triphosphate Biosensors
Genetically encoded biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), have revolutionized the study of inositol (B14025) phosphate (B84403) dynamics in living cells. nih.govplos.org These biosensors typically consist of a lipid-binding domain sandwiched between two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). nih.gov The binding of the target inositol phosphate induces a conformational change in the biosensor, altering the FRET efficiency between the fluorescent protein pair, which can be monitored through fluorescence microscopy. scispace.com
One of the primary challenges in developing these biosensors is to ensure high specificity and appropriate affinity for the target molecule. For instance, early biosensors for PtdIns(3,4,5)P3 often utilized the pleckstrin homology (PH) domain of proteins like Akt or Btk. mdpi.com However, these domains can also bind to other phosphoinositides, necessitating careful validation of their specificity. To overcome these limitations, improved biosensors have been engineered. For example, the Pippi-PI(3,4,5)P3 biosensor was developed for enhanced detection of PtdIns(3,4,5)P3 at both the plasma membrane and endomembranes. pnas.org Furthermore, modifications to existing biosensors, such as replacing YFP with sREACh (super resonance energy accepting chromoprotein) and CFP with mTFP1 (monomeric teal fluorescent protein), have improved the signal-to-noise ratio for techniques like two-photon excitation microscopy. nih.gov
Researchers have also developed biosensors with varying affinities to detect a wider range of inositol phosphate concentrations. nih.gov By introducing specific mutations in the ligand-binding domain, the affinity of the biosensor can be tuned. This allows for the detection of both subtle and robust changes in Ins(3,4,5)P3 levels. The application of these biosensors has provided unprecedented insights into the spatiotemporal regulation of inositol phosphate signaling in various cellular contexts, including their accumulation at the lysosome upon growth factor stimulation. pnas.org
Table 1: Examples of Genetically Encoded Biosensors for Inositol Phosphates
| Biosensor Name | Target Molecule | Principle | Key Features/Improvements | Reference |
|---|---|---|---|---|
| Pippi-PI(3,4,5)P3 | PtdIns(3,4,5)P3 | FRET | Detects PIP3 at plasma and endomembranes. | pnas.org |
| Fllip | PtdIns(3,4,5)P3 | FRET | Unimolecular biosensor with a plasma membrane targeting motif. | scispace.com |
| Modified Pippi | PtdIns(3,4)P2, PIP3 | FRET | Uses sREACh and mTFP1 for improved two-photon microscopy. | nih.gov |
| LIBRAv variants | InsP3 | FRET | High pH stability and varying IP3 affinities. | nih.gov |
Proteomic Approaches for Identifying this compound-Interacting Proteins (Interactomics)
Identifying the proteins that interact with Ins(3,4,5)P3 and its lipid precursor is crucial for understanding their cellular functions. Affinity chromatography coupled with mass spectrometry has emerged as a powerful tool for this purpose. nih.govjove.com This method involves immobilizing a chemically synthesized analog of the inositol phosphate onto beads, which are then used to "pull down" interacting proteins from cell extracts. nih.gov The captured proteins are subsequently identified by mass spectrometry.
This approach has been successfully applied to identify the PtdIns(3,4,5)P3 interactome in various cell types. For instance, a study using cytosolic extracts from a colon cancer cell line identified 282 proteins that interact with PtdIns(3,4,5)P3, either directly or as part of a larger complex. nih.gov Another study focused on the nuclear PtdIns(3,4,5)P3 interactome and identified 179 potential interacting partners, revealing an enrichment in proteins involved in RNA processing, DNA repair, and protein folding. nih.gov This suggests novel roles for PtdIns(3,4,5)P3 within the nucleus.
The specificity of these interactions is a key consideration. To distinguish between proteins that bind to different inositol phosphates, comparative interactomics studies are often performed. By comparing the proteins that bind to PtdIns(3,4,5)P3 with those that bind to other phosphoinositides like PI(3,5)P2 and PI(4,5)P2, researchers can identify proteins that specifically interact with PtdIns(3,4,5)P3. researchgate.net
Table 2: Selected PtdIns(3,4,5)P3 Interacting Proteins Identified by Proteomics
| Protein | Cellular Location | Identified Function in Study | Reference |
|---|---|---|---|
| PARP1 | Nucleus/Nucleolus | DNA repair, rRNA processing | nih.gov |
| DAPP1 | Platelets | Negative regulator of GPVI-driven platelet function | ashpublications.org |
| Various Kinases | Platelets | Signaling | ashpublications.org |
| Signaling Adaptors | Platelets | Signaling | ashpublications.org |
| Regulators of small GTPases | Platelets | Signaling | ashpublications.org |
Genetic Perturbation Techniques in this compound Metabolism
Genetic perturbation techniques, such as RNA interference (RNAi) and CRISPR/Cas9, have been instrumental in dissecting the metabolic pathways of inositol phosphates and their physiological roles. nih.govmdpi.com By knocking down or knocking out the genes encoding the enzymes that synthesize or degrade Ins(3,4,5)P3, researchers can observe the resulting phenotypic changes and infer the function of the inositol phosphate.
RNAi has been used to demonstrate the role of inositol phosphate signaling in regulating RNAi sensitivity itself in Caenorhabditis elegans. nih.govembopress.org Studies have shown that reducing inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) signaling enhances RNAi sensitivity, while up-regulating it has the opposite effect. nih.govembopress.org This suggests a feedback loop where inositol phosphate signaling can modulate gene silencing pathways. Furthermore, a human genome-wide RNAi screen identified the inositol pyrophosphate synthesis pathway as a positive regulator of the type-I interferon response to viral infection. plos.org
The CRISPR/Cas9 system has enabled precise genome editing to study inositol phosphate metabolism. For example, CRISPR/Cas9 has been used to disrupt the Inositol Pentakisphosphate 2-Kinase 1 (IPK1) gene in wheat, leading to reduced phytic acid content and improved iron and zinc accumulation in the grains. nih.gov Similarly, knocking out the ITPK1 gene in human cell lines using CRISPR/Cas9 resulted in a significant reduction of inositol hexakisphosphate (IP6) levels, confirming the enzyme's role in higher inositol phosphate synthesis. pnas.org These studies highlight the power of genetic perturbation in elucidating the functions of specific enzymes and their inositol phosphate products.
Synthesis and Application of this compound Analogs
The chemical synthesis of analogs of Ins(3,4,5)P3 has provided invaluable tools for studying its interactions with proteins and its metabolic fate. These analogs are designed with specific modifications to confer properties such as resistance to hydrolysis, photo-activatability, or altered binding affinities.
Phosphorothioate analogs, where a non-bridging oxygen atom in the phosphate group is replaced by sulfur, are often resistant to phosphatase activity. acs.org This makes them useful for studying the effects of sustained inositol phosphate signaling. For example, L-chiro-inositol 2,3,5-trisphosphorothioate, an analog of Ins(1,4,5)P3, was shown to inhibit phosphatidylinositol 3-kinase (PI 3-kinase) activity. nih.gov
Photoactivatable or "caged" analogs contain a photolabile protecting group that can be removed by a flash of light, releasing the active inositol phosphate with high temporal and spatial precision. sichem.de This allows researchers to mimic rapid intracellular signaling events. sichem.de Membrane-permeant versions of these caged compounds have also been developed by masking the phosphate groups with lipophilic groups that are cleaved off by intracellular enzymes. nih.govunicamp.br
Other modifications include altering the inositol ring itself. For instance, L-chiro-inositol 2,3,5-trisphosphate, a 3-position ring-modified analog of D-myo-inositol 1,4,5-trisphosphate, was found to be an inhibitor of PI 3-kinase, highlighting the importance of the stereochemistry of the hydroxyl groups for protein binding. nih.gov The stereoselective synthesis of various inositol phosphate derivatives has been advanced by chemoenzymatic approaches, using enzymes like phytases to selectively dephosphorylate phytate (InsP6), an abundant plant-derived inositol derivative. rsc.org
Quantitative Analysis of this compound Kinetics in Cellular Systems
Understanding the kinetics of Ins(3,4,5)P3 production and degradation is essential for comprehending its role as a second messenger. Mass spectrometry-based methods have become the gold standard for the quantitative analysis of inositol phosphates in cellular systems. nih.gov
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) allows for the separation and simultaneous detection of different inositol phosphate isomers. nih.govspringernature.com This technique has been optimized for rapid and sensitive analysis, with detection limits in the picomole range, which is crucial given the low abundance of many inositol phosphates. nih.govspringernature.com
Capillary electrophoresis electrospray ionization mass spectrometry (CE-ESI-MS) is another powerful technique for profiling inositol phosphates and their pyrophosphorylated derivatives (PP-InsPs). uni-freiburg.deucl.ac.uk This method offers high resolution, enabling the separation of regioisomers. It has been used to determine the absolute cellular concentrations of PP-InsPs and to monitor their temporal changes in response to various stimuli. ucl.ac.uk To improve the analytical performance for complex biological samples, derivatization strategies, such as methylation of the phosphate groups, have been developed to enhance their chromatographic behavior and detection sensitivity. nih.gov
These quantitative methods have been instrumental in revealing the dynamic changes in inositol phosphate levels in various cell types and in response to different physiological conditions. For example, lipidomic mass spectrometry has been used to measure the robust generation of PtdIns(3,4,5)P3 in human platelets upon agonist stimulation. ashpublications.org
In Vitro Enzymatic Assays for Kinase and Phosphatase Activity
In vitro enzymatic assays are fundamental for characterizing the enzymes that metabolize Ins(3,4,5)P3, namely the kinases that phosphorylate it and the phosphatases that dephosphorylate it. These assays allow for the determination of key enzymatic parameters such as substrate specificity, Vmax, and Km.
Radiometric assays are a classic and highly sensitive method for measuring enzyme activity. nih.gov These assays typically use a radiolabeled substrate, such as [γ-³²P]ATP for kinases or ³H-labeled inositol phosphate for phosphatases. The reaction products are then separated, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity is quantified. nih.gov
Non-radioactive methods are also widely used. One common approach for measuring phosphatase activity is the malachite green assay, which colorimetrically detects the release of inorganic phosphate from the substrate. acs.org This assay is suitable for high-throughput screening of potential enzyme inhibitors.
These in vitro assays are crucial for determining the substrate specificity of the various kinases and phosphatases involved in inositol phosphate metabolism. For example, by testing a panel of different inositol phosphate substrates, researchers can identify the preferred substrate for a particular enzyme. nih.govresearchgate.net This information is essential for understanding the specific roles of these enzymes in the intricate network of inositol phosphate signaling. In vitro assays have been used to characterize the activity of various inositol phosphatases, such as the 5-phosphatases that dephosphorylate PI(4,5)P2 and PI(3,4,5)P3, and to identify small molecule inhibitors of these enzymes. acs.org
Q & A
Q. What experimental approaches are recommended for detecting and quantifying D-myo-inositol 3,4,5-triphosphate (IP3) in cellular systems?
To measure IP3 levels, researchers often use radiolabeled tracers (e.g., [³H]-IP3) in competitive binding assays with IP3 receptors or employ Homogeneous Time-Resolved Fluorescence (HTRF) assays. For HTRF, critical parameters include optimizing cell lysis conditions (e.g., using 0.1 M HCl to stabilize IP3), selecting appropriate detection antibodies, and validating signal linearity across physiological IP3 concentrations (1–100 nM). Radiolabeled IP3 ([³H]-IP3) is particularly useful for receptor-binding studies, requiring stringent controls for non-specific binding and isotope stability .
Q. How does this compound function in calcium signaling, and what experimental models validate its role?
IP3 triggers Ca²⁺ release from endoplasmic reticulum stores by binding to IP3 receptors (IP3Rs). Experimental models include:
- Permeabilized cells : Direct IP3 application to study Ca²⁺ flux kinetics.
- Fluorescent Ca²⁺ indicators : Fura-2 or Fluo-4 in live-cell imaging.
- Receptor antagonists : Heparin (competitive IP3R inhibitor) to confirm specificity .
Evidence from hippocampal neurons shows IP3-mediated Ca²⁺ oscillations regulate synaptic plasticity, validated via IP3R knockout models .
Q. What are the primary synthetic routes for generating this compound derivatives for structural studies?
Synthesis strategies include:
- Enzymatic phosphorylation : Using recombinant kinases (e.g., IP3 3-kinase) to modify inositol precursors.
- Chemical synthesis : Starting from D-myo-inositol protected intermediates (e.g., benzyl or cyclohexylidene groups) followed by regioselective phosphorylation and deprotection. For example, Falck et al. (1989) synthesized enantiopure IP3 from (-)-quinic acid via chiral pool synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for IP3 receptor activation across cell types?
Discrepancies in EC50 values (ranging from 10–200 nM) may arise from:
- Receptor isoform heterogeneity : IP3R subtypes (I-III) exhibit distinct ligand affinities. Use isoform-specific antibodies (e.g., anti-IP3R type II/IgG) to correlate receptor expression with functional responses .
- Cellular context : Lipid composition (e.g., PIP2 levels) modulates IP3R sensitivity. Incorporate lipidomic profiling into dose-response assays .
- Assay interference : Non-specific binding of radiolabeled IP3 to phospholipids. Include lipid-scavenging agents (e.g., BSA) in buffer systems .
Q. What methodologies enable the study of crosstalk between IP3 and phosphatidylinositol 3,4,5-trisphosphate (PIP3) signaling pathways?
- Dual-labeling assays : Combine [³H]-IP3 with fluorescent PIP3 probes (e.g., GFP-tagged PH domains) in live cells.
- Genetic models : Knockdown PTEN (a PIP3 phosphatase) to assess IP3-Ca²⁺ signaling under elevated PIP3 conditions.
- Lipid overlay assays : Test IP3/PIP3 interactions with lipid-binding proteins (e.g., AKT-PH domain) .
Q. What challenges arise in synthesizing stable, membrane-permeant IP3 analogs for pharmacological studies?
Key challenges include:
- Metabolic instability : Rapid dephosphorylation by cellular phosphatases. Solutions include phosphorothioate modifications or caged derivatives (e.g., photoactivatable IP3) .
- Poor membrane permeability : Use acetoxymethyl (AM) esters or nanoparticle encapsulation for intracellular delivery .
- Stereochemical fidelity : Ensure regioselective phosphorylation via chiral HPLC validation .
Q. How can genetic models (e.g., IP3R knockouts) clarify the role of IP3 in disease pathways such as cancer or neurodegeneration?
- Conditional knockouts : Use Cre-lox systems to delete IP3Rs in specific tissues (e.g., neuronal IP3R1 knockout for cerebellar ataxia studies).
- Transcriptomic profiling : Compare IP3R-null vs. wild-type cells to identify downstream effectors (e.g., Ca²⁺-dependent kinases).
- Pharmacological rescue : Test if IP3 pathway agonists (e.g., adenophostin) reverse phenotypic deficits .
Methodological Best Practices
- Radiolabeled IP3 handling : Store [³H]-IP3 at 4°C in ammonium phosphate buffer to prevent radiolysis; validate purity via TLC .
- Assay normalization : Use internal standards (e.g., [³H]-inositol) to correct for cell number variations in IP3 quantification .
- Structural validation : Confirm synthetic IP3 derivatives via ¹H/³¹P NMR and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
